![molecular formula C12H20F3N3 B11734684 hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina es un compuesto químico caracterizado por la presencia de un grupo hexilo unido a un anillo de pirazol, que está además sustituido con un grupo trifluoroetil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de hexil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina generalmente involucra los siguientes pasos:
Formación del Anillo de Pirazol: El anillo de pirazol puede sintetizarse mediante la reacción de hidracina con una 1,3-dicetona en condiciones ácidas.
Introducción del Grupo Trifluoroetil: El grupo trifluoroetil puede introducirse a través de una sustitución nucleofílica utilizando 2,2,2-trifluoroetilamina.
Unión del Grupo Hexilo: El grupo hexilo puede unirse a través de una reacción de sustitución nucleofílica utilizando bromuro de hexilo.
Métodos de Producción Industrial
La producción industrial de hexil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina puede implicar procesos a gran escala por lotes o de flujo continuo, optimizando las condiciones de reacción como la temperatura, la presión y la elección del disolvente para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Hexil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción puede lograrse utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de pirazol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de pirazoles sustituidos o aminas.
Aplicaciones Científicas De Investigación
Hexil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina tiene varias aplicaciones de investigación científica:
Química Medicinal: Posible uso como farmacóforo en el diseño de fármacos debido a sus características estructurales únicas.
Ciencia de Materiales: Utilizado en la síntesis de nuevos materiales con propiedades electrónicas u ópticas específicas.
Química Industrial: Empleado como intermedio en la síntesis de agroquímicos y otros compuestos relevantes para la industria.
Mecanismo De Acción
El mecanismo de acción de hexil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluoroetil puede mejorar la lipofilia del compuesto, facilitando su interacción con los bolsillos hidrofóbicos en las proteínas. El anillo de pirazol puede participar en enlaces de hidrógeno e interacciones π-π, contribuyendo a la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Hexil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina puede compararse con compuestos similares como:
Metil(2,2,2-trifluoroetil)amina: Carece del anillo de pirazol y el grupo hexilo, lo que da como resultado diferentes propiedades químicas y aplicaciones.
Hexilpirazol: Carece del grupo trifluoroetil, lo que afecta su lipofilia y su posible actividad biológica.
Trifluoroetilpirazol: Carece del grupo hexilo, lo que influye en su tamaño molecular general y su hidrofobicidad.
La singularidad de hexil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina radica en su combinación de un grupo hexilo, un anillo de pirazol y un grupo trifluoroetil, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H20F3N3 |
|---|---|
Peso molecular |
263.30 g/mol |
Nombre IUPAC |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]hexan-1-amine |
InChI |
InChI=1S/C12H20F3N3/c1-2-3-4-5-6-16-7-11-8-17-18(9-11)10-12(13,14)15/h8-9,16H,2-7,10H2,1H3 |
Clave InChI |
VRIMJNLNXYQRNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCC1=CN(N=C1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)
![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
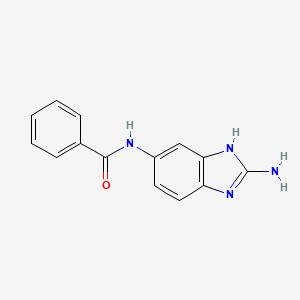
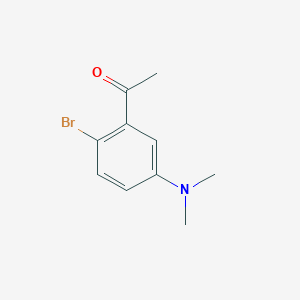
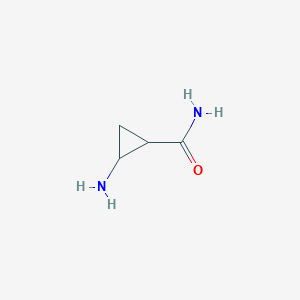
![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
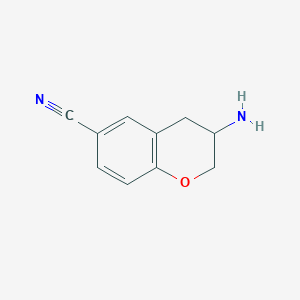
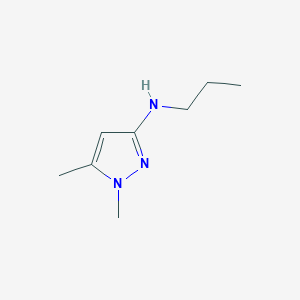

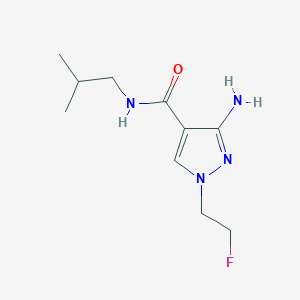
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
